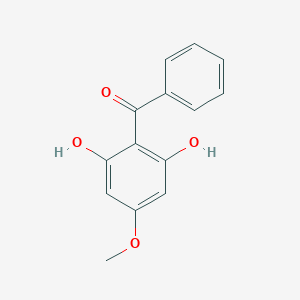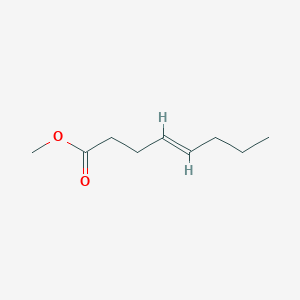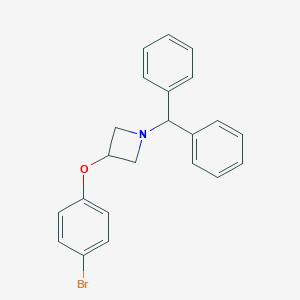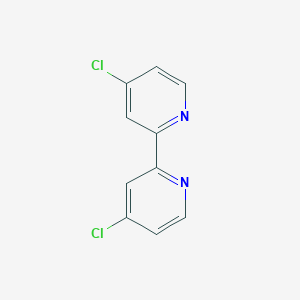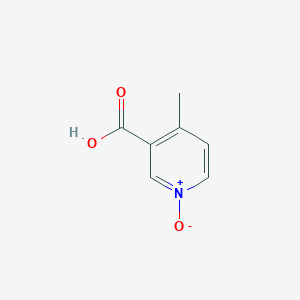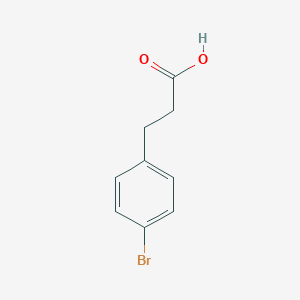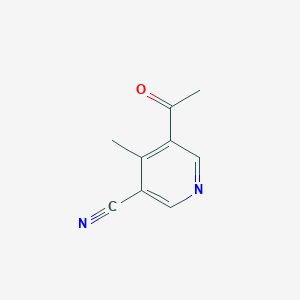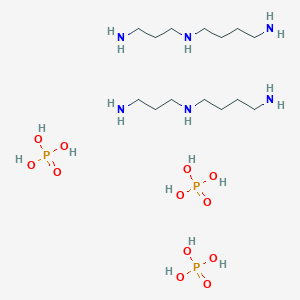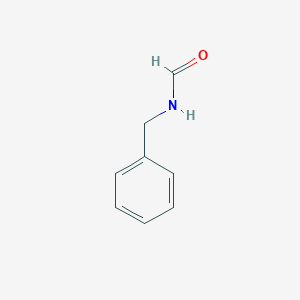
Hexadec-1-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadec-1-en-1-yl acetate is an organic compound with the molecular formula C18H34O2. It is an ester formed from hexadecanol and acetic acid. This compound is commonly used in the fragrance and flavor industry due to its pleasant aroma. It is also known for its role in the synthesis of insect pheromones.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadec-1-en-1-yl acetate can be synthesized by the reaction of hexadecanol with acetic acid in the presence of a catalyst. The reaction typically takes place under reflux conditions, and the product is obtained by distillation. The general reaction is as follows: [ \text{Hexadecanol} + \text{Acetic Acid} \xrightarrow{\text{Catalyst, Reflux}} \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and distillation columns to ensure high yield and purity of the product. The catalyst used is often a strong acid like sulfuric acid or a solid acid catalyst to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions: Hexadec-1-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexadec-1-en-1-ol and acetic acid.
Reduction: Reduction can convert it back to hexadecanol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products:
Oxidation: Hexadec-1-en-1-ol and acetic acid.
Reduction: Hexadecanol.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
Hexadec-1-en-1-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It plays a role in the study of insect pheromones and their effects on insect behavior.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable esters.
Industry: It is widely used in the fragrance and flavor industry to impart pleasant aromas to products.
Mechanism of Action
The mechanism by which hexadec-1-en-1-yl acetate exerts its effects involves its interaction with specific molecular targets. In the case of its role as an insect pheromone, it binds to olfactory receptors in insects, triggering a behavioral response. The pathways involved include the activation of signal transduction mechanisms that lead to changes in insect behavior.
Comparison with Similar Compounds
Hexadec-1-en-1-yl acetate can be compared with other similar compounds such as:
Hexadec-11-en-1-yl acetate: Another insect pheromone with a similar structure but different double bond position.
Hexadec-1-en-1-ol: The alcohol counterpart of this compound.
Hexadecanol: The saturated alcohol from which this compound is derived.
Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical properties and biological activities. Its role in the fragrance industry and as an insect pheromone highlights its versatility and importance in various fields.
Properties
IUPAC Name |
hexadec-1-enyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h16-17H,3-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMVQLPAAAYDAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346627 |
Source


|
| Record name | Hexadec-1-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1787-09-3 |
Source


|
| Record name | Hexadec-1-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



